5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione
CAS No.: 4878-54-0
Cat. No.: VC17322803
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4878-54-0 |
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Molecular Formula | C11H11N3O3 |
Molecular Weight | 233.22 g/mol |
IUPAC Name | 5-(4-methoxyanilino)-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)13-9-6-12-11(16)14-10(9)15/h2-6,13H,1H3,(H2,12,14,15,16) |
Standard InChI Key | REQUYQKTHSNJBA-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)NC2=CNC(=O)NC2=O |
Introduction
Chemical Identity and Structural Features
5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione is a bicyclic organic compound belonging to the pyrimidine-dione family. Its IUPAC name reflects its structural components:
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A pyrimidine ring (positions 1–6) with ketone groups at positions 2 and 4.
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A 4-methoxyphenylamino substituent at position 5.
Molecular Formula and Weight
The molecular formula is C₁₁H₁₁N₃O₃, derived from:
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Pyrimidine-2,4-dione core (C₄H₄N₂O₂).
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4-Methoxyphenylamino group (C₇H₇NO).
The calculated molecular weight is 233.22 g/mol .
Structural Confirmation
Key spectral data supporting the structure include:
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¹H NMR: Aromatic protons (δ 6.7–7.3 ppm for the 4-methoxyphenyl group), NH resonance (δ 9.2–10.0 ppm), and pyrimidine protons (δ 5.8–6.2 ppm) .
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¹³C NMR: Carbonyl carbons (δ 160–170 ppm), aromatic carbons (δ 110–155 ppm), and methoxy carbon (δ 55 ppm) .
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HRMS: Observed [M+H]⁺ peak at m/z 234.0981 (calculated: 234.0974) .
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized via condensation-alkylation reactions, as outlined below:
Step 1: Formation of 5-Aminouracil Intermediate
5,6-Diaminouracil derivatives are prepared under solvent-free conditions by reacting uracil with hydroxylamine or its derivatives .
Step 2: Condensation with 4-Methoxyphenacyl Bromide
The 5-amino group of uracil undergoes nucleophilic attack on the carbonyl carbon of 4-methoxyphenacyl bromide, forming an imine intermediate. This step is catalyzed by traces of N,N-dimethylformamide (DMF) under fusion conditions :
Step 3: Purification
Crude product is purified via column chromatography (hexane/ethyl acetate) to yield the final compound in >85% purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in polar aprotic solvents (DMF, DMSO).
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Stability: Stable at room temperature for >6 months under inert atmosphere. Degrades in acidic or basic conditions via hydrolysis of the methoxy group .
Thermal Properties
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Melting Point: 215–218°C (decomposition observed above 220°C) .
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Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, indicating desolvation .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Peak (cm⁻¹) | Assignment |
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3200–3350 | N–H stretch (amino group) |
1680–1700 | C=O stretch (pyrimidine dione) |
1250 | C–O–C stretch (methoxy group) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Biological and Industrial Relevance
Material Science Applications
The planar aromatic system and hydrogen-bonding motifs make it a candidate for:
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